2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Overview
Description
2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a useful research compound. Its molecular formula is C23H21NO5 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protection of Hydroxy-Groups in Synthesis
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound, is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This is particularly useful in the synthesis of complex organic molecules, such as an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982).
Molecular Conformation and Hydrogen Bonding Studies
- Studies on related fluorene compounds, like 9-oxo-9H-fluorene-1-carboxylic acid, have provided insights into their planar conformation and internal hydrogen bonding, which are crucial for understanding molecular interactions (Coté, Lalancette, & Thompson, 1996).
Synthesis of Amino-Thiazole Carboxylic Acid
- The compound has been used in the synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, demonstrating its utility in creating diverse organic molecules (Le & Goodnow, 2004).
Antibacterial Activity Studies
- Similar fluorene-based compounds have been evaluated for their antibacterial activity, indicating potential applications in developing new antibiotics (Jinbo et al., 1993).
Polyamide Synthesis
- The fluorene moiety is utilized in the synthesis of new aromatic polyamides, showing the compound's relevance in advanced material science and engineering (Hsiao, Yang, & Lin, 1999).
Photophysical and Bioimaging Applications
- Fluorene derivatives have been studied for their linear and nonlinear photophysical properties, with potential applications in bioimaging (Morales et al., 2010).
Multicomponent Domino Reaction in Synthesis
- The compound has been applied in multicomponent domino reactions for synthesizing poly-functionalized nicotinonitriles with fluorene moieties, showcasing its versatility in organic synthesis (Hussein, El Guesmi, & Ahmed, 2019).
Directed Remote-Metalation
- Research involving the metalation of fluorene derivatives has contributed to the understanding of remote-metalation mechanisms, essential for organic chemistry synthesis strategies (Tilly, Samanta, De, Castanet, & Mortier, 2005).
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c25-14-9-13-11-24(21(22(26)27)19(13)10-14)23(28)29-12-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,13,19-21H,9-12H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRUPEXNZOFRTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(C2CC1=O)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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